
2,2',4,5'-Tetrabromodiphenyl ether
説明
2,2’,4,5’-Tetrabromodiphenyl ether is a type of Polybrominated di-Ph ethers (PBDEs), which are a new class of global, persistent, and toxic contaminants . It is used as Brominated flame retardants (BFRs) in various consumer products . It is one of the most prominent PBDE congeners detected in the environment and in animal and human tissues .
Molecular Structure Analysis
The molecular formula of 2,2’,4,5’-Tetrabromodiphenyl ether is C12H6Br4O. It has an average mass of 485.791 Da and a monoisotopic mass of 481.715179 Da .Chemical Reactions Analysis
The metabolic products of 2,2’,4,4’-tetrabromodiphenyl ether were identified and quantified using the Waters ACQUITY UPLC I-Class System, coupled with the Xevo TQ-S triple quadrupole mass spectrometer (UPLC-MS/MS) .Physical And Chemical Properties Analysis
The density of 2,2’,4,5’-Tetrabromodiphenyl ether is 2.2±0.1 g/cm3. It has a boiling point of 398.9±42.0 °C at 760 mmHg. Its vapour pressure is 0.0±0.9 mmHg at 25°C. The enthalpy of vaporization is 62.4±3.0 kJ/mol and the flash point is 164.4±26.4 °C .科学的研究の応用
Environmental Remediation
Debromination and Detoxification: BDE-47 is known for its persistence and toxicity in the environment. A novel technique using zero-valent zinc coupled with ascorbic acid has been developed to debrominate BDE-47, converting it into less toxic forms . This method shows potential for the efficient removal of BDE-47 from wastewater, contributing to environmental remediation efforts.
Analytical Chemistry
Study of Degradation Mechanisms: The degradation of BDE-47 by polyanionic cellulose-stabilized Pd/Fe nanoparticles has been studied in the presence of surfactants . Understanding the degradation mechanisms can help in developing more effective methods for the removal of such compounds from the environment.
Ecotoxicology
Impact on Wildlife: Research has shown that BDE-47 can disrupt the development of zebrafish, affecting visual perception and bone formation . Studying these effects is crucial for assessing the ecological risks posed by BDE-47 and related compounds.
Human Health
Toxicological Assessments: The U.S. EPA has conducted peer reviews of the health hazards associated with BDE-47, providing insights into its dose-response assessments and potential human health impacts . This information is vital for regulatory agencies to set safety standards and protect public health.
Biochemistry
Gene Recombination Effects: Studies have investigated the influence of BDE-47 on gene recombination in mammalian cells, comparing its effects with other known toxicants like DDT and PCBs . Such research contributes to our understanding of the molecular mechanisms underlying the toxicity of BDE-47.
Safety and Hazards
将来の方向性
Further studies are still needed to investigate the toxicity patterns and underlying mechanisms of 2,2’,4,4’-tetrabromodiphenyl ether . This includes its effects on the innate immune response at different levels, its interference with the biogenesis, cargo content and functional activity of M (LPS) macrophage cell-derived sEVs .
特性
IUPAC Name |
1,4-dibromo-2-(2,4-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-7-2-4-11(10(16)5-7)17-12-6-8(14)1-3-9(12)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVDUBDYUPHNHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OC2=C(C=CC(=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90873927 | |
| Record name | 2,2',4,5'-Tetrabromodiphenyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',4,5'-Tetrabromodiphenyl ether | |
CAS RN |
243982-82-3 | |
| Record name | BDE 49 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=243982-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',4,5'-Tetrabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0243982823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',4,5'-Tetrabromodiphenyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',4,5'-TETRABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D24364111Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



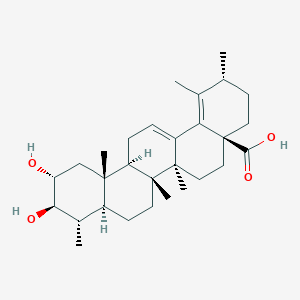
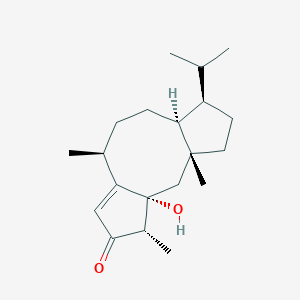
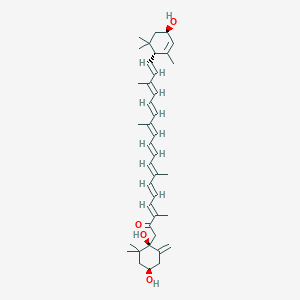

![2-[(E)-but-2-en-2-yl]-10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B1255513.png)
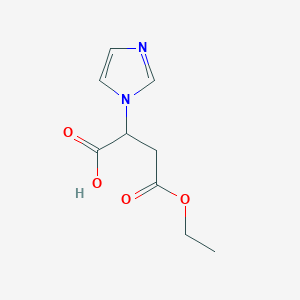
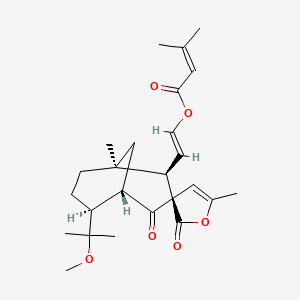
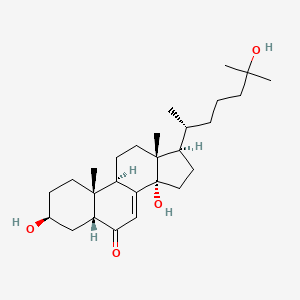
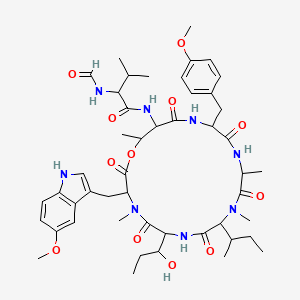


![3,5,7-Trihydroxy-2-[8-hydroxy-2,2-dimethyl-5-(3-methylbut-2-enyl)-3,4-dihydrochromen-6-yl]-8-(2-methylbut-3-en-2-yl)chromen-4-one](/img/structure/B1255526.png)

